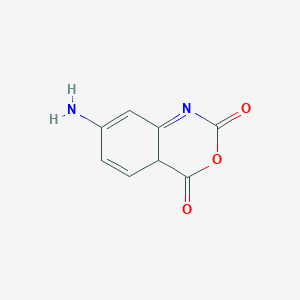

7-amino-4aH-3,1-benzoxazine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

7-amino-4aH-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3,5H,9H2 |

InChI Key |

IZHFMVXIEVEESH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=O)OC(=O)C21)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 7 Amino 4ah 3,1 Benzoxazine 2,4 Dione

Reactivity at the 7-Amino Group

The exocyclic amino group at the 7-position of the benzoxazine (B1645224) ring behaves as a typical aromatic amine, making it amenable to a variety of functionalization reactions.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the 7-amino group allows for its ready acylation and sulfonylation. These reactions are fundamental for introducing a range of substituents, thereby modifying the compound's physicochemical properties.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base results in the formation of the corresponding 7-amido derivatives. This transformation is a common strategy in the synthesis of more complex heterocyclic systems. For instance, the acylation of an amine followed by intramolecular cyclization is a key step in building fused ring systems. The general reaction of amines with acid anhydrides proceeds via a nucleophilic addition-elimination mechanism to form an amide and a carboxylate salt as a byproduct. youtube.com

Sulfonylation: Similarly, sulfonylation of the 7-amino group can be achieved by reacting it with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. This yields 7-sulfonamido-4aH-3,1-benzoxazine-2,4-dione derivatives. These reactions are crucial for creating compounds with specific biological activities, as the sulfonamide group is a well-known pharmacophore.

| Reagent Type | Example Reagent | Product Type |

| Acid Anhydride (B1165640) | Acetic Anhydride | 7-Acetamido-4aH-3,1-benzoxazine-2,4-dione |

| Acid Chloride | Benzoyl Chloride | 7-Benzamido-4aH-3,1-benzoxazine-2,4-dione |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | 7-(p-Tosylamido)-4aH-3,1-benzoxazine-2,4-dione |

Diazotization and Subsequent Transformations

The primary aromatic amine at the 7-position can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). wikipedia.orgacs.org This process converts the amino group into a highly reactive diazonium salt intermediate (7-diazonium-4aH-3,1-benzoxazine-2,4-dione chloride).

This diazonium salt is a versatile intermediate that can be transformed into a wide variety of functional groups through subsequent reactions, many of which are classified as Sandmeyer or Sandmeyer-type reactions. osi.lvresearchgate.netresearchgate.net These transformations are invaluable for introducing substituents that are otherwise difficult to incorporate directly onto the aromatic ring.

Key Transformations of the Diazonium Salt:

Halogenation: Treatment with copper(I) halides (CuCl, CuBr) allows for the replacement of the diazonium group with chlorine or bromine, respectively. researchgate.net Aryl iodides can be formed by reaction with potassium iodide.

Cyanation: The Sandmeyer reaction with copper(I) cyanide (CuCN) introduces a nitrile group, yielding 7-cyano-4aH-3,1-benzoxazine-2,4-dione.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the 7-hydroxy derivative.

The general mechanism for the Sandmeyer reaction is understood to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes with the loss of nitrogen gas to form an aryl radical. osi.lvresearchgate.net This radical then reacts with the copper(II) species to yield the final product and regenerate the catalyst.

| Reaction Name | Reagent(s) | Resulting Functional Group at C-7 |

| Sandmeyer (Chlorination) | CuCl, HCl | Chloro (-Cl) |

| Sandmeyer (Bromination) | CuBr, HBr | Bromo (-Br) |

| Sandmeyer (Cyanation) | CuCN, KCN | Cyano (-CN) |

| Schiemann Reaction | HBF₄, heat | Fluoro (-F) |

| Iodination | KI | Iodo (-I) |

| Hydroxylation | H₂O, H⁺, heat | Hydroxyl (-OH) |

Condensation Reactions with Aldehydes and Ketones

The 7-amino group can participate in condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form Schiff bases or to act as a component in multicomponent reactions. For example, isatoic anhydride and its derivatives are known to react with amines and aldehydes in a one-pot, three-component reaction to produce 2,3-dihydroquinazolin-4(1H)-ones. nih.govwikipedia.org In such a reaction involving 7-amino-4aH-3,1-benzoxazine-2,4-dione, the 7-amino group could potentially react with an aldehyde to form an imine, which could then undergo further transformations, or it could participate in a more complex cascade reaction.

The reactivity in these condensations can be influenced by the electronic nature of the substituents on the aldehyde, with electron-donating groups on the aldehyde often leading to higher yields compared to those with electron-withdrawing groups. nih.gov

Reactions Involving the Dicarbonyl (2,4-dione) System

The 2,4-dione functionality within the heterocyclic ring is essentially a cyclic anhydride of an N-carboxyanthranilic acid. researchgate.net This structural feature makes the ring susceptible to nucleophilic attack, leading to ring-opening.

Ring-Opening Reactions with Nucleophiles

The isatoic anhydride scaffold readily undergoes ring-opening upon reaction with a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, providing access to a range of ortho-substituted aniline (B41778) derivatives. sciencemadness.org The reaction typically involves the nucleophilic attack at one of the carbonyl carbons (most commonly the C-4 carbonyl), followed by the cleavage of the acyl-oxygen bond and the loss of carbon dioxide.

Common Nucleophiles and Products:

Water (Hydrolysis): In the presence of water, particularly under basic or acidic conditions, the ring opens to form the corresponding 2,7-diaminobenzoic acid with the evolution of carbon dioxide. sciencemadness.org

Alcohols (Alcoholysis): Reaction with alcohols leads to the formation of 2-amino-7-(alkoxycarbonyl)benzoic acid esters.

Amines (Aminolysis): Primary and secondary amines react to open the ring, yielding 2,7-diaminobenzamides. researchgate.netsciencemadness.org

The general scheme for nucleophilic ring-opening can be summarized as follows: this compound + Nu-H → 2-Amino-7-(Nu-carbonyl)aniline + CO₂

This reactivity makes the compound a valuable building block for synthesizing various heterocyclic structures, such as quinazolines and benzodiazepines, through subsequent cyclization steps. researchgate.netmyttex.net

Aminolysis and Ethanolysis of Benzoxazinone (B8607429) Moieties

Aminolysis: This is a specific and highly useful case of nucleophilic ring-opening where the nucleophile is an amine or ammonia. osi.lv The reaction of this compound with primary or secondary amines yields N-substituted 2,7-diaminobenzamides. researchgate.net This transformation is efficient and serves as a key method for preparing precursors to a wide range of nitrogen-containing heterocycles. For example, reaction with o-toluidine (B26562) can yield 2-Amino-N-(2-methylphenyl)benzamide intermediates.

Ethanolysis: As a specific example of alcoholysis, reaction with ethanol (B145695), often under reflux conditions, results in the ring-opening of the benzoxazinone moiety to produce the corresponding ethyl 2,7-diaminobenzoate. sciencemadness.org The use of anhydrous ethanol is often preferred, as the presence of water can lead to a competing hydrolysis reaction. One study demonstrated the ethanolysis of a benzoxazinone derivative using sodium ethoxide to give the corresponding ethyl anthranilate derivative.

| Reaction Type | Nucleophile | Product Class |

| Aminolysis | Primary/Secondary Amine (R₂NH) | N-Substituted 2,7-Diaminobenzamide |

| Ethanolysis | Ethanol (EtOH) | Ethyl 2,7-Diaminobenzoate |

| Hydrolysis | Water (H₂O) | 2,7-Diaminobenzoic Acid |

Reactions with Hydrazine (B178648) and Hydroxylamine (B1172632)

The reaction of isatoic anhydride derivatives, such as this compound, with nucleophiles like hydrazine and hydroxylamine serves as a gateway to the synthesis of important heterocyclic structures.

When isatoic anhydride is treated with hydrazine, it can lead to the formation of quinazoline-2,4-dione derivatives. For instance, the reaction of isatoic anhydride with primary amines, a related class of nucleophiles, is a key step in the one-pot synthesis of various quinazoline-2,4-dione derivatives. google.com This process involves the initial reaction of isatoic anhydride with the amine, followed by cyclization. google.com Similarly, reactions with hydrazine can yield N-amino-quinazolinones, which are valuable intermediates in medicinal chemistry. The specific outcome of the reaction can be influenced by the reaction conditions and the substitution pattern of the isatoic anhydride. For example, the treatment of a benzoxazinone with hydrazine hydrate (B1144303) can lead to the formation of N-pyrazolyl anthranilic acid. raco.cat

The reaction with hydroxylamine hydrochloride can also yield diverse products. In one study, the treatment of a 4H-3,1-benzoxazin-4-one derivative with hydroxylamine hydrochloride resulted in the formation of a 3-hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone. raco.cat This transformation highlights the ring-opening of the benzoxazinone by hydroxylamine and subsequent cyclization to form a different heterocyclic system. These reactions underscore the utility of this compound as a scaffold for generating chemical diversity.

Interactive Data Table: Reactions of Benzoxazinone Derivatives

| Reactant | Reagent | Product | Reference |

| Isatoic Anhydride | Primary Amine | Quinazoline-2,4-dione derivative | google.com |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Hydrazine | N-Pyrazolyl anthranilic acid | raco.cat |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Hydroxylamine Hydrochloride | 3-Hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone | raco.cat |

Derivatization for Advanced Analytical and Biological Applications

The structural framework of benzoxazines, including this compound, provides a versatile platform for the design and synthesis of molecules with specialized functions in analytical and biological sciences.

Benzoxazine and its derivatives, particularly those with extended aromatic systems like benzophenoxazines, are known for their fluorescent properties. tamu.eduresearchgate.net These properties make them excellent candidates for the development of fluorescent labels and probes. For example, Nile Blue, a well-known benzophenoxazine dye, exhibits strong fluorescence and photostability. researchgate.net The fluorescence characteristics, such as the emission wavelength and quantum yield, can be tuned by modifying the chemical structure of the benzoxazine core. tamu.edu

Recent research has focused on synthesizing benzoxazine monomers that exhibit photoluminescent properties. For instance, thymol-based benzoxazine monomers have been shown to emit blue light when excited with UV radiation. mdpi.com This intrinsic fluorescence can be harnessed for various applications, including the development of self-reporting polymers and sensors. The amino group in this compound offers a convenient handle for attaching this fluorophoric core to biomolecules, enabling their detection and visualization in biological systems.

Chiral derivatizing agents (CDAs) are instrumental in the separation and analysis of enantiomers, which is critical in pharmaceutical and biological research. wikipedia.org A CDA is a chiral molecule that reacts with a mixture of enantiomers to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. wikipedia.orgnih.gov

The benzoxazine scaffold can be incorporated into the design of novel CDAs. The separation of benzoxazine enantiomers themselves has been studied using chiral stationary phases, demonstrating the importance of chirality in this class of compounds. researchgate.netnih.gov While direct derivatization of this compound for this purpose is not extensively documented, its amine functionality makes it a suitable candidate for reaction with chiral reagents to form diastereomeric derivatives. This would allow for the determination of its enantiomeric purity or its use as a building block for more complex chiral selectors. The development of chiral benzofurazan-derived derivatization reagents highlights a parallel strategy that could be adapted to benzoxazine systems. nih.gov

Interactive Data Table: Applications of Benzoxazine Derivatives

| Application | Derivative Type | Key Feature | Reference |

| Fluorescence Labelling | Benzophenoxazine Dyes | Strong fluorescence and photostability | tamu.eduresearchgate.net |

| Fluorescence Labelling | Thymol-based Benzoxazines | Intrinsic blue light emission | mdpi.com |

| Chiral Separation | Benzoxazine Enantiomers | Separation on chiral stationary phases | researchgate.netnih.gov |

| Chiral Derivatization | General Principle | Conversion of enantiomers to diastereomers | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions in Benzoxazine Synthesis and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been applied to both the synthesis of the benzoxazine ring system and its subsequent functionalization.

Several palladium-catalyzed methods have been developed for the synthesis of benzoxazines and related heterocycles. thieme-connect.comacs.orgacs.orgrsc.org For example, the palladium-catalyzed cyclization of N-acyl-o-alkynylanilines can produce 4-alkylidene-4H-3,1-benzoxazines with high regio- and stereoselectivity. acs.org Another approach involves the palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides, using paraformaldehyde as a convenient source of carbon monoxide. organic-chemistry.orgnih.gov This method provides a practical route to substituted benzoxazinones, which are important precursors for various applications. organic-chemistry.orgnih.gov Furthermore, palladium catalysis can be employed in the synthesis of functionalized dihydrobenzoxazines from N-allyl-2-aminophenols. thieme-connect.com

Palladium-catalyzed reactions are also crucial for the functionalization of pre-formed benzoxazine rings. For instance, an efficient protocol for the palladium-catalyzed C-H acetoxylation and hydroxylation of oxobenzoxazine derivatives has been developed. nih.gov This method allows for the direct introduction of functional groups onto the aromatic part of the benzoxazine skeleton with high chemo- and site-selectivity, offering a direct route to more complex and potentially bioactive molecules. nih.gov The amino group on this compound could potentially be transformed into a leaving group (e.g., a diazonium salt) to participate in various palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Interactive Data Table: Palladium-Catalyzed Reactions for Benzoxazines

| Reaction Type | Starting Material | Product | Catalyst System | Reference |

| Cyclization | N-Acyl-o-alkynylanilines | 4-Alkylidene-4H-3,1-benzoxazines | Pd(OAc)₂ | acs.org |

| Carbonylative Synthesis | N-(o-Bromoaryl)amides | Benzoxazinones | Palladium catalyst | organic-chemistry.orgnih.gov |

| Cyclization | N-Allyl-2-aminophenols | Functionalized Dihydrobenzoxazines | Pd(II) catalyst | thieme-connect.com |

| C-H Functionalization | Oxobenzoxazine derivatives | Acetoxylated/Hydroxylated Oxobenzoxazines | Palladium catalyst | nih.gov |

Spectroscopic and Advanced Characterization Methodologies in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 7-amino-4aH-3,1-benzoxazine-2,4-dione, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its proposed structure.

Detailed analysis of ¹H NMR spectra of related benzoxazine (B1645224) structures reveals characteristic chemical shifts for the protons in the oxazine (B8389632) ring, typically observed around 3.90 and 4.80 ppm. researchgate.net The aromatic protons of the benzene (B151609) ring would exhibit signals in the range of 6.0-8.0 ppm, with their specific shifts and coupling patterns dependent on the substitution pattern. The protons of the amino group (-NH₂) would likely appear as a broad signal, the chemical shift of which can be variable due to factors like solvent and concentration. pdx.edu

¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. The carbonyl carbons of the dione (B5365651) moiety are expected to resonate in the downfield region, typically between 150 and 180 ppm. wisc.edu Aromatic carbons generally appear in the 100-150 ppm range. organicchemistrydata.org The carbon atoms within the oxazine ring would have characteristic shifts influenced by the adjacent nitrogen and oxygen atoms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and spectral databases.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 6.5 - 6.7 | - |

| H-6 | 7.0 - 7.2 | - |

| H-8 | 6.8 - 7.0 | - |

| -NH₂ | 3.5 - 5.0 (broad) | - |

| C-2 (C=O) | - | ~165 |

| C-4 (C=O) | - | ~175 |

| C-4a | - | ~80 |

| C-5 | - | ~110 |

| C-6 | - | ~125 |

| C-7 | - | ~145 |

| C-8 | - | ~115 |

| C-8a | - | ~140 |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to confirm its molecular formula, C₈H₆N₂O₃.

Electron Impact (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural clues. The fragmentation of related phthalazine-1,4-dione derivatives often involves initial cleavages of the heterocyclic ring. raco.cat For this compound, likely fragmentation pathways could include the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the dione moiety. The amino group could also influence fragmentation, potentially leading to the loss of HCN or related fragments. The study of fragmentation patterns of similar structures, such as 2-aminothiocarbonyl-phthalazine-1,4-dione, reveals complex pathways that can help in elucidating the structure of the parent ion. raco.cat

Table 2: Plausible Mass Spectrometry Fragments for this compound Predicted data based on fragmentation patterns of similar heterocyclic compounds.

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | C₈H₆N₂O₃⁺ | 178 |

| [M-CO]⁺ | C₇H₆N₂O₂⁺ | 150 |

| [M-CO₂]⁺ | C₇H₆N₂O⁺ | 134 |

| [M-CO-CO]⁺ | C₆H₆N₂O⁺ | 122 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

The presence of the amino group (-NH₂) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net The carbonyl (C=O) groups of the dione are expected to produce strong, sharp absorption bands in the range of 1670-1780 cm⁻¹. The exact position of these bands can provide insight into the ring strain and electronic environment of the carbonyls. The C-O-C stretching vibrations of the oxazine ring would likely appear in the 1000-1300 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound Predicted data based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Carbonyl (C=O) | C=O Stretch | 1670 - 1780 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Ether (C-O-C) | C-O Stretch | 1000 - 1300 |

| Aromatic C-H | C-H Stretch | > 3000 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and stereochemistry.

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield a detailed structural model. This would definitively confirm the connectivity of the atoms and the conformation of the benzoxazine ring system. Furthermore, it would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygens, which govern the crystal packing and influence the macroscopic properties of the solid.

Computational Chemistry and in Silico Investigations of 7 Amino 4ah 3,1 Benzoxazine 2,4 Dione Derivatives

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. Studies on benzoxazine (B1645224) and benzoxazinone (B8607429) derivatives have demonstrated their potential to interact with various biological targets.

For instance, docking studies have been performed on benzoxazine derivatives against several key proteins. In the context of anti-inflammatory research, imidazolidinone derivatives were docked into the active site of cyclooxygenase-2 (COX-2), an enzyme crucial for inflammation. najah.edu The results indicated that both hydrophobic and hydrophilic amino acid residues were important for the stability of the ligand-protein complex. najah.edu Similarly, in the search for new antimicrobial agents, benzoxazine derivatives have been docked against bacterial proteins like DNA gyrase from E. coli and S. aureus, as well as dihydrofolate reductase. ijpsjournal.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity of these compounds. ijpsjournal.comresearchgate.net

For example, a study on 2H-benzo[b] najah.eduresearchgate.netoxazin-3(4H)-one derivatives targeting E. coli DNA gyrase revealed that specific compounds formed hydrogen bonds with the Asp73 residue, highlighting a critical interaction for potential inhibition. ijpsjournal.com In another study, new isoxazolinyl-1,2,3-triazolyl- najah.eduresearchgate.net-benzoxazin-3-one derivatives were evaluated in silico for their potential as antidiabetic agents by docking against pancreatic α-amylase and intestinal α-glucosidase. nih.gov The results showed high binding affinities, suggesting their potential as inhibitors for these diabetes-related enzymes. nih.gov

The table below summarizes findings from various molecular docking studies on benzoxazine derivatives with different protein targets.

| Target Protein | PDB ID | Ligand Type | Key Findings & Docking Scores |

| Cyclooxygenase-2 (COX-2) | 5KIR | Imidazolidinone Derivatives | Docking scores of -11.569 and -11.240 kcal/mol were observed, indicating strong affinity. najah.edu |

| E. coli DNA Gyrase | - | 2H-benzo[b] najah.eduresearchgate.netoxazin-3(4H)-one derivatives | Compound 4d showed the strongest interaction with a docking score of -6.585. ijpsjournal.com |

| S. aureus DNA Gyrase | - | 2H-benzo[b] najah.eduresearchgate.netoxazin-3(4H)-one derivatives | Compound 4a had the strongest interaction with a docking score of -6.038. ijpsjournal.com |

| Dihydrofolate reductase (S. aureus) | 3FYV | Benzo- najah.edudovepress.com-oxazin-4-one derivatives | Compounds showed significant binding affinities within the target protein. |

| Undecaprenyl diphosphate (B83284) synthase (E. coli) | 4H2M | Benzo- najah.edudovepress.com-oxazin-4-one derivatives | Ligands demonstrated notable interactions with the active site. |

| Pancreatic α-Amylase | - | Isoxazolinyl-1,2,3-triazolyl- najah.eduresearchgate.net-benzoxazin-3-one | Highest affinity values were 9.2 and 9.1 kcal/mol for compounds 5a and 5o, respectively. nih.gov |

| Intestinal α-Glucosidase | - | Isoxazolinyl-1,2,3-triazolyl- najah.eduresearchgate.net-benzoxazin-3-one | Highest affinity values were -9.9 and -9.6 kcal/mol for compounds 5n and 5e, respectively. nih.gov |

| Mitogen-activated kinase kinase (MEK1) | - | 3-benzyl-1,3-benzoxazine-2,4-dione analogues | The binding mode was predicted to be consistent with known allosteric inhibitors. nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Changes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is used to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the dynamic nature of their interactions.

MD simulations have been employed to validate the stability of benzoxazine derivatives within the active sites of their target proteins. For example, a 100-nanosecond MD simulation confirmed the stability of a complex between a potent imidazolidinone derivative and COX-2, showing consistent ligand-protein interactions throughout the simulation. najah.edu Similarly, MD simulations were used to corroborate the binding mode of certain 7-dimethylamino-1,4-benzoxazin-2-ones. researchgate.net

The table below details the application of MD simulations in studying benzoxazine derivatives.

| System Studied | Simulation Time | Key Findings |

| COX-2 in complex with an imidazolidinone derivative | 100 ns | Confirmed the stability of the ligand-protein complex and consistent interactions. najah.edu |

| MEK1 in complex with a 3-benzyl-1,3-benzoxazine-2,4-dione analogue | Not Specified | Predicted binding mode and key interactions consistent with known allosteric inhibitors. nih.gov |

| Merocyanine form of a spiroindolinonaphthoxazine | Not Specified | Investigated conformational changes and flexibility, showing the influence of solvent polarity. mdpi.com |

| Acetylcholinesterase with benzothiazole (B30560) and benzo najah.eduresearchgate.netoxazin-3(4H)-one derivatives | Not Specified | Analyzed structural stability and interactions with critical amino acid residues. nih.gov |

| SARS-CoV-2 proteins with benzoxazinoid derivatives | 50 ns | Assessed the kinetic stability of the complexes, validating the calculated inhibition. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

Several QSAR studies have been conducted on benzoxazine and related heterocyclic structures to understand the structural requirements for their biological activities. For instance, a QSAR study on xanthone (B1684191) derivatives, which share structural similarities with benzoxazines, identified that net atomic charges, dipole moment, and logP were the most influential descriptors for their cytotoxic activities. dovepress.com The resulting QSAR equation was used to propose new compounds with potentially better anticancer activities. dovepress.com

In a study focused on the antimicrobial activity of 1,4-benzoxazin-3-ones, QSAR models were developed for a large dataset of 111 compounds. nih.gov The models, which used shape, VolSurf, and H-bonding property descriptors, showed good predictive power for activity against both gram-positive and gram-negative bacteria. nih.gov These models were then used to design new lead compounds in silico with predicted activity up to five times higher than existing compounds in the dataset. nih.gov Another QSAR study on benzoxazinone allelochemicals and their transformation products was conducted to predict their toxicity to Daphnia magna, demonstrating the utility of QSAR in ecotoxicological assessment. nih.gov

The table below summarizes key aspects of QSAR studies on benzoxazine-related compounds.

| Biological Activity | Compound Class | Key Descriptors | QSAR Model Statistics |

| Cytotoxicity (Anticancer) | Xanthone derivatives | Net atomic charges (qC1, qC2, qC3), dipole moment, logP | n=10, r=0.976, s=0.144, F=15.920, Q²=0.651 dovepress.com |

| Antimicrobial Activity | 1,4-benzoxazin-3-ones | Shape, VolSurf, H-bonding properties | Q²Ext = 0.88 (Gram-positive), Q²Ext = 0.85 (Gram-negative) nih.gov |

| Toxicity to Daphnia magna | Benzoxazinone allelochemicals | Various descriptors | R(cv)² > 0.6 nih.gov |

| Antiplasmodial Activity | Aminoalkyl-substituted 1-benzopyrans | 3D molecular descriptors | Q² > 0.75, P² > 0.65, average Q₀²* = 0.73 mdpi.com |

| Inhibition of botulinum neurotoxin | 4-amino-7-chloroquinoline based compounds | Descriptors for hydrophobic and polar interactions | PLS models were developed. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and reactivity of molecules. DFT calculations can provide insights into molecular geometry, vibrational frequencies, and various electronic properties.

DFT studies have been applied to benzoxazine and benzoxazole (B165842) derivatives to understand their structural and electronic characteristics. For example, DFT calculations at the B3LYP/6-311++G** level were used to compute the structural parameters and vibrational spectra of two benzoxazole derivatives. researchgate.net The study of HOMO and LUMO energies helped in determining the charge transfer within the molecules and predicting their reactivity through descriptors like ionization energy and global hardness. researchgate.net

In another study, DFT calculations were performed to analyze the interaction energies in the crystal structure of two new 1,4-benzoxazine derivatives, focusing on π···π and CH···π interactions, as well as strong N-H···O hydrogen bonds. researchgate.net DFT has also been used to support the interpretation of experimental data, such as assigning vibrational spectra of cyclic dipeptides. nih.gov The method can also be used to study the adsorption properties of molecules on surfaces, as demonstrated in a study of 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol adsorption on coronene. dntb.gov.ua

The table below provides a summary of properties calculated using DFT for benzoxazine-related structures.

| Compound Class | Basis Set/Functional | Calculated Properties | Key Findings |

| Benzoxazole derivatives | B3LYP/6-311++G** | Structural parameters, vibrational spectra, HOMO-LUMO, reactivity descriptors | Determined charge transfer within the molecules and predicted reactivity. researchgate.net |

| 1,4-Benzoxazine derivatives | PBE0-D3/def2-TZVP | Interaction energies (π···π, CH···π, H-bonds) | Quantified the strength of non-covalent interactions in the crystal structure. researchgate.net |

| Cyclo(l-Cys-d-Cys) dipeptide | B3LYP/Aug-cc-pVDZ | Optimized geometry, vibrational frequencies (IR, Raman) | Aided in the full band assignment of experimental vibrational spectra. nih.gov |

| Benzothiazole and Benzo najah.eduresearchgate.netoxazin-3(4H)-one | Not Specified | Reaction energy barriers | Suggested that the formation of a novel structure was thermodynamically favorable. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization of Benzoxazine-2,4-diones as Versatile Synthons for Diverse Heterocyclic Compounds

The benzoxazine (B1645224) framework is a well-established precursor for the synthesis of other important heterocyclic systems. Although the synthesis of 1,3-benzoxazine-2,4-diones is less common than other isomers, their utility as a synthon is significant. orientjchem.org The related and more extensively studied 1,3-benzoxazin-4-ones are recognized as valuable building blocks for a variety of nitrogen- and sulfur-containing heterocycles. nih.gov These compounds can be transformed into quinazolinones, 4-hydroxy-quinolinones, and benzothiazin-4-thiones under appropriate reaction conditions. nih.gov This versatility stems from the ability of the benzoxazine ring to undergo ring-opening and rearrangement reactions when treated with different nucleophiles. For instance, vinyl- and alkynyl-substituted benzoxazinones are employed in asymmetric dipolar cycloaddition reactions to prepare various aza-heterocycles. nih.gov

The table below summarizes transformations using benzoxazine-type precursors, illustrating their role as synthons.

| Benzoxazine Precursor Type | Reaction | Resulting Heterocycle | Citation |

|---|---|---|---|

| 1,3-Benzoxazin-4-one | Reaction with amines/ammonia | Quinazolinone | nih.gov |

| 1,3-Benzoxazin-4-one | Rearrangement | 4-Hydroxy-quinolinone | nih.gov |

| 1,3-Benzoxazin-4-one | Reaction with Lawesson's reagent | Benzothiazin-4-thione | nih.gov |

| Vinyl-substituted Benzoxazinone (B8607429) | [4+2] Dipolar Cycloaddition | Aza-heterocycle | nih.gov |

| Alkynyl-substituted Benzoxazine-4-one | Asymmetric Cycloaddition | Multi-substituted Indole | nih.gov |

Role as Building Blocks in the Construction of Complex Polyheterocyclic Architectures

The benzoxazine scaffold serves as a foundational element for constructing more complex, fused polyheterocyclic systems, which are of great interest in medicinal chemistry and materials science. nih.gov A key strategy involves the synthesis of a benzoxazine ring onto a pre-existing heterocyclic system or using a functionalized benzoxazine to build subsequent rings.

Recent studies have demonstrated the synthesis of complex molecules by combining the orientjchem.orgnih.gov-benzoxazin-3-one core with other heterocycles like 1,2,3-triazole and isoxazoline (B3343090) through multi-step cycloaddition reactions. mdpi.com This "click chemistry" approach allows for the modular construction of elaborate polyheterocyclic structures. mdpi.com Similarly, research has shown the synthesis of imidazo[4,5-g] nih.govnih.govbenzoxazin-5-ones from 1,2-disubstituted 6-aminobenzimidazole-5-carboxylic acids, effectively fusing an imidazole (B134444) ring system with a benzoxazinone core. rsc.org Another example is the preparation of 5H-pyrrolo[1,2-a] nih.govnih.govbenzoxazinones via intramolecular C-O cyclization of ortho-functionalized anthranilic acids. nih.gov

The following table details examples of polyheterocyclic systems derived from benzoxazine-related starting materials.

| Starting Material | Reaction Type | Resulting Polyheterocycle | Citation |

|---|---|---|---|

| orientjchem.orgnih.gov-Benzoxazin-3-one with propargyl and allyl groups | Double 1,3-Dipolar Cycloaddition | Isoxazolinyl-1,2,3-triazolyl- orientjchem.orgnih.gov-benzoxazin-3-one | mdpi.com |

| 6-Aminobenzimidazole-5-carboxylic acid | Reaction with acyl halides | Imidazo[4,5-g] nih.govnih.govbenzoxazin-5-one | rsc.org |

| ortho-Functionalized anthranilic acid | Intramolecular C-O Cyclization | 5H-Pyrrolo[1,2-a] nih.govnih.govbenzoxazinone | nih.gov |

| 6-Aminobenzimidazole-5-carboxylic acid | Reaction with urea | Imidazo[4,5-g]quinazoline-5,7-dione | rsc.org |

Application as Directing Groups in N-Directed Ortho-Functionalizations via C-H Activation

A significant application of the 1,3-benzoxazin-4-one scaffold is its use as an efficient N-centered directing group for C-H activation. nih.govnih.gov This modern synthetic strategy allows for the selective functionalization of the C-5 position on the benzene (B151609) ring, a task that would otherwise require pre-functionalized substrates. nih.govnih.gov The nitrogen atom within the benzoxazine ring coordinates to a metal catalyst, directing the catalytic cycle to the adjacent C-H bond. This has been successfully applied for ortho-halogenation, acetoxylation, hydroxylation, and benzoxylation. nih.gov

For example, Rh(III)-catalyzed cascade reactions have been used to prepare 2,5-disubstituted benzoxazine-4-ones, where a carboxylic acid acts as the initial directing group for amidation, followed by cyclization. nih.gov Palladium-catalyzed intramolecular C-H activation of N-alkyl-N-arylanthranilic acids has also been developed to access related dihydro-benzoxazin-4-ones. nih.gov Given that the directing capability is centered on the N-acyl portion of the molecule, it is highly probable that the 7-amino-4aH-3,1-benzoxazine-2,4-dione core could similarly direct ortho-functionalizations, offering a pathway to novel substituted derivatives.

| Reaction Type | Catalyst System | Substrate Type | Key Transformation | Citation |

|---|---|---|---|---|

| Ortho-Acetoxylation | Pd(OAc)₂ | 1,3-Benzoxazin-4-one | C5-H to C5-OAc | nih.gov |

| Ortho-Hydroxylation | Not specified | 1,3-Benzoxazin-4-one | C5-H to C5-OH | nih.gov |

| Ortho-Halogenation | Not specified | 1,3-Benzoxazin-4-one | C5-H to C5-Halogen | nih.gov |

| Cascade Annulation/Amidation | Rh(III) catalyst | Carboxylic acid with dioxazolone | Formation of 2,5-disubstituted benzoxazine-4-one | nih.gov |

| Intramolecular C-H Activation | Pd catalyst / Ag₂O oxidant | N-alkyl-N-arylanthranilic acid | Formation of 1,2-dihydro-(4H)-3,1-benzoxazin-4-one | nih.gov |

Integration into Functional Materials and Chemical Probes for Biological Systems

The benzoxazine ring system is integral to the development of advanced functional materials, including thermostable polymers and fluorescent chemical probes. nih.govnih.gov Polybenzoxazines, derived from benzoxazine monomers, are a class of high-performance phenolic resins used in applications requiring high thermal stability, such as fiber-reinforced plastics and adhesives. nih.govresearchgate.net Benzoxazines are also considered promising precursors for nitrogen-rich carbon materials due to their high char yield and molecular design flexibility. researchgate.net

In the realm of chemical biology, the benzoxazine core, particularly when substituted with an electron-donating group at the 7-position, is a powerful fluorophore. The 7-amino or 7-hydroxy substituted benzoxazinone skeleton is the basis for fluorescent probes designed to detect specific analytes in biological systems. researchgate.netnih.gov For instance, a probe based on 7-hydroxy-3-phenyl-benzoxazinone was developed for the selective sensing of biothiols like cysteine, glutathione, and homocysteine. nih.govnih.gov The probe operates on a "turn-on" mechanism where the fluorescence is initially quenched by a recognition moiety; upon reaction with the target biothiol, the quenching group is cleaved, restoring strong fluorescence with a large Stokes shift. nih.gov Derivatives of 7-dimethylamino-1,4-benzoxazin-2-one have also been successfully used to detect species such as bisulfite and cyanide ions. researchgate.net The this compound, with its intrinsic amino group, is an ideal candidate for development into similar fluorescent probes for bioimaging and sensing applications.

| Probe Analogue | Target Analyte | Detection Principle | Reported Detection Limit | Citation |

|---|---|---|---|---|

| 7-hydroxy-3-phenyl-benzoxazinone (PBD) | Glutathione (GSH) | Fluorescence "turn-on" | 14.5 nM | nih.govnih.gov |

| 7-hydroxy-3-phenyl-benzoxazinone (PBD) | Cysteine (Cys) | Fluorescence "turn-on" | 17.5 nM | nih.govnih.gov |

| 7-hydroxy-3-phenyl-benzoxazinone (PBD) | Homocysteine (Hcy) | Fluorescence "turn-on" | 80.0 nM | nih.govnih.gov |

| 7-dimethylamino-1,4-benzoxazin-2-one derivative | Bisulfite/Sulfite | Fluorescence change | Not specified | researchgate.net |

| 7-dimethylamino-1,4-benzoxazin-2-one derivative | Cyanide ion | Fluorescence change | Not specified | researchgate.net |

Future Research Directions and Emerging Trends

Rational Design of Multi-Targeted Therapeutic Agents Based on the Benzoxazine (B1645224) Scaffold

The traditional "one drug, one target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govbenthamscience.com The benzoxazine scaffold is a promising framework for the rational design of such agents. mdpi.comnih.gov

The design of MTDLs often involves combining known pharmacophores into a single molecular structure using strategies like linking, fusing, or merging. researchgate.net The benzoxazine core, with its inherent biological activities and flexible synthetic accessibility, provides an excellent starting point for creating these multi-target drugs. ijpsjournal.comnih.gov Researchers are exploring how modifications to the benzoxazine ring system can modulate activity against various targets. For instance, different substituents on the benzoxazine structure can be tailored to interact with the binding sites of enzymes like EGFR, VEGFR-2, and Topoisomerase II, which are implicated in cancer. nih.gov

Future work will likely focus on integrating the benzoxazine scaffold into sophisticated MTDL designs to address complex diseases. This involves a network-based approach to drug design, moving beyond a single target to influence entire pathological pathways. benthamscience.commdpi.com

Table 1: Examples of Multi-Target Drug Design Strategies

| Design Strategy | Description | Reference |

| Linked | Two or more distinct pharmacophores are connected by a linker chain. | researchgate.net |

| Fused | Pharmacophores are merged by sharing one or more atoms, often resulting in a more rigid structure. | researchgate.net |

| Merged | Pharmacophores are overlaid, and common structural features are combined into a single, smaller molecule. | researchgate.net |

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazine derivatives is evolving to incorporate principles of green chemistry, aiming for more environmentally friendly and efficient processes. iaea.orgacs.org Traditional methods often require harsh conditions and lengthy reaction times, while modern approaches seek to minimize waste, reduce energy consumption, and utilize renewable resources. iaea.orgscispace.com

One promising trend is the use of microwave-assisted organic synthesis (MAOS). iaea.orgresearchgate.net This technique can dramatically reduce reaction times, sometimes from hours to minutes, and increase product yields. acs.orgresearchgate.net For example, the synthesis of a benzoxazine monomer (M-fa) from renewable resources was achieved in just 5 minutes with a 73.5% yield using microwave irradiation. acs.orgresearchgate.net

Another key area is the development of solvent-free or "green" solvent-based reactions. scispace.comrsc.org Using solvents like ethanol (B145695), ethyl acetate, or polyethylene (B3416737) glycol (PEG) reduces the reliance on hazardous organic solvents. acs.orgscispace.com Furthermore, researchers are exploring the use of bio-based starting materials, such as vanillin, thymol, and furfurylamine, to create benzoxazines with a high proportion of renewable content. acs.orgscispace.comnih.gov These sustainable methods not only reduce the environmental impact of chemical synthesis but also open up new avenues for creating diverse benzoxazine libraries.

Table 2: Comparison of Synthetic Methodologies for Benzoxazines

| Methodology | Advantages | Disadvantages | Representative Starting Materials | Reference |

| Conventional Heating | Well-established procedures. | Long reaction times, often requires high temperatures and hazardous solvents. | Petroleum-based phenols, formaldehyde. | scispace.com |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. | Requires specialized equipment. | Magnolol, furfurylamine, paraformaldehyde. | acs.orgresearchgate.netresearchgate.net |

| Solvent-Free/"Green" Solvents | Reduced environmental impact, easier product isolation. | Solubility of reactants can be a limitation. | Citraconic anhydride (B1165640), tyramine, eugenol. | iaea.orgscispace.comrsc.org |

Advanced Computational Modeling for De Novo Drug Discovery and Lead Optimization

Computational approaches are becoming indispensable tools for accelerating the discovery and development of new drugs based on the benzoxazine scaffold. universiteitleiden.nlnih.gov These in silico methods allow for the efficient screening of vast virtual libraries and the rational design of molecules with desired properties, significantly reducing the time and cost of research. frontiersin.org

De novo drug design, which involves creating entirely new molecular structures from scratch, is a particularly powerful application of computational modeling. schrodinger.com Algorithms can generate billions of novel chemical entities based on a core scaffold like benzoxazine and then predict their potential efficacy and properties using machine learning and physics-based calculations. schrodinger.com

Molecular docking is a widely used technique to predict how a ligand, such as a benzoxazine derivative, will bind to the active site of a target protein. ijpsjournal.comijpsjournal.com This provides insights into the molecular interactions that are crucial for biological activity and helps in prioritizing candidates for synthesis and testing. ijpsjournal.com For instance, docking studies have been used to identify key amino acid interactions between benzoxazine derivatives and the GyrB active site in bacteria, paving the way for structure-based design of new antimicrobial agents. ijpsjournal.comijpsjournal.com

Beyond initial discovery, computational tools are vital for lead optimization. nih.gov Free energy perturbation calculations and molecular dynamics simulations can accurately predict the binding affinities of modified compounds, guiding chemists in making structural changes to improve potency and selectivity. nih.gov These advanced modeling techniques are transforming drug discovery into a more targeted and efficient process. frontiersin.org

Expanding the Breadth and Depth of Mechanistic In Vitro Investigations

While computational models provide valuable predictions, in vitro experimental studies are essential to confirm the biological activity and elucidate the mechanism of action of new benzoxazine compounds. Future research will focus on expanding the scope and detail of these laboratory investigations.

A key aspect is understanding the complex mechanism of action of these compounds. For benzoxazines used in polymer science, the ring-opening polymerization (ROP) is a central mechanism that has been studied in detail. researchgate.netresearchgate.net In a therapeutic context, the focus shifts to how these molecules interact with biological systems. Mechanistic studies aim to identify the specific cellular pathways and molecular targets affected by the compound. researchgate.net This can involve a range of in vitro assays, from cell proliferation and cytotoxicity studies to specific enzyme inhibition assays. nih.govnih.gov

For example, in vitro studies have demonstrated that certain 8-amino-1,4-benzoxazine derivatives can protect neuronal cells from oxidative stress-mediated degeneration, highlighting their potential as neuroprotective agents. nih.gov Other research has shown the anticancer activity of eugenol-derived benzoxazines in reducing tumor incidence and weight. nih.gov

Future mechanistic investigations will likely employ more sophisticated techniques, such as transcriptomics and proteomics, to gain a global view of the cellular response to benzoxazine treatment. Understanding the detailed mechanism of action is crucial for optimizing drug candidates and predicting their effects in more complex biological systems. The polymerization of benzoxazines is known to involve the formation of intermediate zwitterions with an iminium cation and a phenoxide, followed by electrophilic substitution. researchgate.net A deeper understanding of how these reactive intermediates might interact in a biological environment is a critical area for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.